(3R)-5,7-二羟基-3-(4-羟基苄基)-6-甲基-2,3-二氢-4H-1-苯并吡喃-4-酮

描述

“(3R)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-6-methyl-2,3-dihydro-4H-1-benzopyran-4-one” is a homoisoflavonoid . It increases the level of alkaline phosphatase (ALP) activity and promotes mesenchymal stem cells (MSCs) osteogenesis, but cannot enhance MSCs proliferation . It can be used for osteoporosis research .

科学研究应用

1. 异黄烷酮衍生物和类大麻素氧化重排

- 研究已经发现 5,7,2',4'-四羟基-6-甲基异黄烷酮的衍生物具有类似于大麻素的结构,这些衍生物来源于氧化重排。这些化合物是从白花豆根提取物中分离出来的,在药理学应用中显示出潜力 (Botta、Gacs-Baitz、Vinciguerra 和 Delle Monache,2003)。

2. 糖醛还原酶抑制剂用于糖尿病并发症

- 分子研究已经探索了苯并吡喃-4-酮衍生物作为糖醛还原酶的抑制剂,糖醛还原酶是一种与糖尿病并发症有关的酶。已经分析了与酶活性位点的结合亲和力和氢键相互作用,显示了治疗应用的潜力 (Rastelli、Costantino、Gamberini、Del Corso、Mura、Petrash、Ferrari 和 Pacchioni,2002)。

3. 真菌提取物的抗癌特性

- 从火绒菌中分离出的与苯并吡喃-4-酮结构相似的化合物对某些癌细胞系显示出选择性细胞毒性。这些发现表明在癌症治疗中的潜在用途 (Mo、Wang、Zhou、Yang、Li、Chen 和 Shi,2004)。

4. 缺血再灌注损伤的神经保护剂

- KR-31543 是一种与苯并吡喃-4-酮结构相似的化合物,其在缺血再灌注损伤中的神经保护特性已经得到研究。已经探索了它在大鼠中的代谢,表明它有可能治疗神经损伤 (Kim、Ji、Lee、Yoo、Kim、Lee、Lim 和 Lee,2002)。

5. 抗菌应用

- 某些苯并吡喃衍生物已被评估其抗菌活性。尽管没有显示出显着的结果,但这项研究有助于了解该化合物在抗菌治疗中的潜力 (Mulwad 和 Hegde,2009)。

6. 过敏性气道炎症抑制

- 从砂仁种子中分离出的与苯并吡喃-4-酮相关的化合物已显示出显着抑制过敏性气道炎症,表明其在治疗呼吸系统疾病中的潜力 (Wang、Song、He 和 Zhang,2017)。

7. 抗氧化特性

- 苯并吡喃衍生物 DDMP 的抗氧化特性已经得到研究,表明羟基在清除自由基中的重要性,从而表明其在氧化应激相关疾病中的潜力 (Chen、Liu、Zhao、Bai、Sun、Cai、Fu、Ma 和 Wang,2021)。

作用机制

Target of Action

LPRP-Et-97543, also known as (3R)-5,7-Dihydroxy-6-methyl-3-(4’-hydroxybenzyl)chroman-4-one, is a potent anti-Hepatitis B Virus (HBV) agent . The primary targets of this compound are the Core, S, and preS promoters of the HBV .

Mode of Action

The compound interacts with its targets and reduces their activities . It has been suggested that the mechanism of HBV inhibition by LPRP-Et-97543 might involve feedback control of the gene expression and DNA replication of HBV by viral proteins .

Biochemical Pathways

The compound interferes with the NF-κB pathway in HBV-transfected Huh7 cells . The NF-κB pathway plays a crucial role in immune responses to infection, inflammation, and other pathological conditions. By interfering with this pathway, LPRP-Et-97543 can inhibit the replication of HBV.

Result of Action

As a result of its action, LPRP-Et-97543 exhibits promising activities against HBV . It reduces the activities of the Core, S, and preS promoters of HBV, thereby inhibiting the replication of the virus .

未来方向

Flavonoids, including this compound, have potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Over the past years, a variety of biosynthetic techniques have been developed for producing flavonoids and flavonoid-based products . Current trends in flavonoid research include the mining of new functional genes and metabolites through omics research and the engineering of flavonoids using nanotechnology .

生化分析

Biochemical Properties

LPRP-Et-97543 plays a crucial role in biochemical reactions, particularly in the context of its anti-HBV activity. It interacts with several enzymes and proteins, including the core, S, and preS proteins of the HBV virus. LPRP-Et-97543 reduces the activities of these proteins but does not affect the X promoter activities . Additionally, it has been shown to reduce the expression of nuclear p65/p50 proteins from the NF-κB family and increase the protein level of cytoplasmic IκBα . These interactions highlight the compound’s potential in modulating viral protein activities and influencing cellular signaling pathways.

Cellular Effects

LPRP-Et-97543 has notable effects on various types of cells and cellular processes. In HBV-transfected Huh7 cells, LPRP-Et-97543 significantly reduces the levels of intracellular LHBsAg and HBcAg proteins compared to vehicle controls . It also inhibits the replication of HBV DNA in these cells . Furthermore, LPRP-Et-97543 reduces nuclear p65/p50 NF-κB protein expression and phosphorylated NF-κBp65 levels, indicating its impact on cell signaling pathways and gene expression . These effects suggest that LPRP-Et-97543 can influence cellular metabolism and viral replication processes.

Molecular Mechanism

The molecular mechanism of LPRP-Et-97543 involves several key interactions at the molecular level. It binds to and inhibits the activities of core, S, and preS proteins of the HBV virus, thereby reducing their expression and activity . Additionally, LPRP-Et-97543 modulates the NF-κB signaling pathway by reducing the expression of nuclear p65/p50 proteins and increasing cytoplasmic IκBα levels . These molecular interactions contribute to the compound’s antiviral effects and its ability to modulate cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of LPRP-Et-97543 have been observed to change over time. The compound exhibits cytotoxic effects at doses greater than 10 μg/ml in HepG2.2.15 and HBV-transfected Huh7 cells after three days of treatment . Additionally, LPRP-Et-97543 has been shown to inhibit HBsAg and HBeAg secretions in a dose-dependent manner over a period of three days . These temporal effects indicate the compound’s stability and its potential long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of LPRP-Et-97543 vary with different dosages in animal models. In studies involving HBV-transfected Huh7 cells, LPRP-Et-97543 exhibited cytotoxic effects at doses greater than 10 μg/ml . At lower doses (2.5-10 μg/ml), the compound effectively inhibited the replication of HBV DNA and reduced the expression of viral proteins . These findings suggest that LPRP-Et-97543 has a threshold effect, with higher doses potentially leading to cytotoxicity and adverse effects.

Metabolic Pathways

LPRP-Et-97543 is involved in several metabolic pathways, particularly those related to its antiviral activity. The compound interacts with enzymes and cofactors involved in the replication and expression of HBV proteins . By inhibiting the activities of core, S, and preS proteins, LPRP-Et-97543 disrupts the viral replication process and reduces the levels of viral RNA and proteins . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels in infected cells.

Transport and Distribution

LPRP-Et-97543 is transported and distributed within cells and tissues through various mechanisms. The compound’s interactions with transporters and binding proteins facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s antiviral activity, as they enable LPRP-Et-97543 to reach its target sites and exert its effects on viral proteins and cellular signaling pathways.

Subcellular Localization

The subcellular localization of LPRP-Et-97543 plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with viral proteins and modulates cellular signaling pathways . These targeting signals and post-translational modifications are essential for the compound’s antiviral effects and its ability to influence cellular processes.

属性

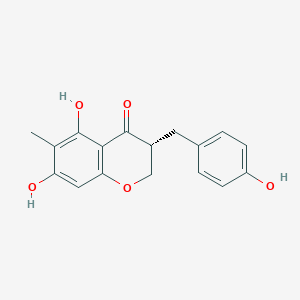

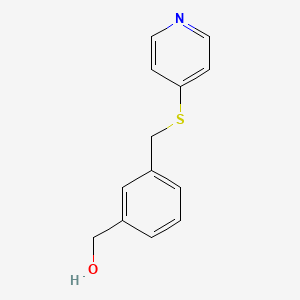

IUPAC Name |

(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-9-13(19)7-14-15(16(9)20)17(21)11(8-22-14)6-10-2-4-12(18)5-3-10/h2-5,7,11,18-20H,6,8H2,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVOQLBTLZMHPR-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1O)OC[C@H](C2=O)CC3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

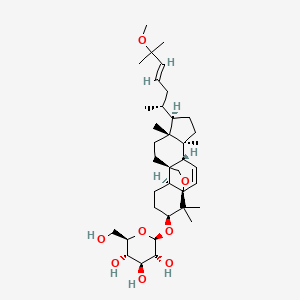

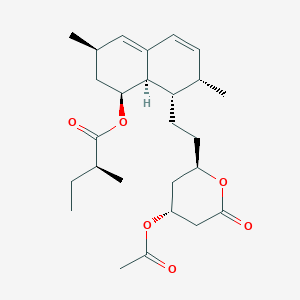

![(1R,20S,21S,22R)-9,12-Dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene](/img/structure/B3029875.png)